molecular formula C5H2ClN3 B1357153 5-Chloropyrazine-2-carbonitrile CAS No. 36070-75-4

5-Chloropyrazine-2-carbonitrile

Cat. No.: B1357153
CAS No.: 36070-75-4
M. Wt: 139.54 g/mol
InChI Key: GTYRFWMSDBGPTI-UHFFFAOYSA-N
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Description

5-Chloropyrazine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C5H2ClN3 It is a derivative of pyrazine, characterized by the presence of a chlorine atom at the 5-position and a nitrile group at the 2-position of the pyrazine ring

Biochemical Analysis

Biochemical Properties

5-Chloropyrazine-2-carbonitrile plays a significant role in biochemical reactions, particularly in the synthesis of pyrazine derivatives. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with mycobacterial fatty acid synthase I, where this compound acts as an inhibitor . This interaction is crucial for its antimicrobial activity, as it disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to inhibit photosynthetic electron transport in spinach chloroplasts . This inhibition is linked to the compound’s lipophilicity, which allows it to integrate into cellular membranes and disrupt normal cellular functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active sites of enzymes, leading to enzyme inhibition or activation. For instance, its interaction with mycobacterial enoyl-ACP reductase (InhA) involves common binding interactions of known inhibitors . This binding disrupts the enzyme’s function, leading to the inhibition of mycolic acid synthesis and, consequently, antimicrobial activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as refrigeration . Its activity may diminish over extended periods, necessitating careful handling and storage to maintain its efficacy.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits antimicrobial activity without significant toxicity. At higher doses, toxic or adverse effects may be observed. For example, high doses of this compound can lead to cytotoxicity in certain cell lines . These dosage-dependent effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It affects metabolic flux and metabolite levels by inhibiting key enzymes in metabolic pathways. For instance, its inhibition of mycobacterial fatty acid synthase I disrupts the synthesis of fatty acids and mycolic acids, leading to altered metabolic profiles in mycobacteria . These interactions underscore the compound’s potential as a metabolic modulator.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its lipophilic nature facilitates its integration into cellular membranes, influencing its localization and accumulation. The compound’s distribution within tissues is critical for its biological activity, as it must reach target sites to exert its effects .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, affecting its activity and function. For example, its integration into chloroplast membranes in plant cells disrupts photosynthetic electron transport, highlighting the importance of subcellular localization in its mechanism of action .

Chemical Reactions Analysis

Types of Reactions

5-Chloropyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Mechanism of Action

The mechanism of action of 5-Chloropyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the nature of the target . For example, in medicinal chemistry, it may inhibit certain enzymes by binding to their active sites, thereby affecting the biochemical pathways they regulate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloropyrazine-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the chlorine atom at the 5-position and the nitrile group at the 2-position allows for unique interactions in chemical reactions and biological systems .

Properties

IUPAC Name

5-chloropyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClN3/c6-5-3-8-4(1-7)2-9-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTYRFWMSDBGPTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60485516
Record name 5-Chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36070-75-4
Record name 5-Chloropyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60485516
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloropyrazine-2-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Dissolve 5-chloropyrazine-2-carboxamide (Example 389, Part A) (0.0878 g, 0.557 mmol) in POCl3 (5.6 mL) and heat at reflux for 35 minutes. Concentrate the reaction mixture. Take up the dark oil in saturated aqueous NaHCO3 (15 mL) and extract with dichloromethane (2×25 mL). Wash the organic layer with brine (1×15 mL), dry over Na2SO4, filter and concentrate. Purify by flash chromatography, eluting with 10% ethyl acetate in hexanes to give the title compound (0.0498 g, 64.0%): GC/MS, MS ES+ 139 (M)+, time 10.6 min, % of total 100%; HPLC [YMC-Pack Pro C-18 (150×4.6 mm, S-5 microm), 0.1% TFA/acetonitrile in 0.1% TFA/water at 1.0 mL/min, 20-99% over 23 min], tR 8.2 min, 100% purity.
Quantity
0.0878 g
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
solvent
Reaction Step One
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the regioselective preparation method for 5-chloropyrazine-2-carbonitrile described in the research?

A: The research article focuses on a novel method for producing this compound from pyrazine-2-carboxamide. [] While the abstract doesn't delve into specific advantages, achieving regioselectivity in chemical synthesis is crucial. It typically leads to:

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